N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
“N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the ethylphenyl, fluorobenzyl, and triazolopyrimidine moieties, suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions to introduce the fluorobenzyl moiety.
Attachment of the Ethylphenyl Group: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the ethylphenyl group.
Formation of the Thioacetamide Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazolopyrimidine ring or the fluorobenzyl group.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazolopyrimidine derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of the triazolopyrimidine ring suggests potential interactions with kinase enzymes or other protein targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylphenyl)-2-((3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- N-(4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Uniqueness
The unique combination of the ethylphenyl, fluorobenzyl, and triazolopyrimidine moieties in “N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” distinguishes it from similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6OS/c1-2-14-7-9-16(10-8-14)25-18(29)12-30-21-19-20(23-13-24-21)28(27-26-19)11-15-5-3-4-6-17(15)22/h3-10,13H,2,11-12H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDBWJQSFDILKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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